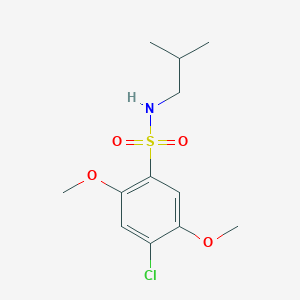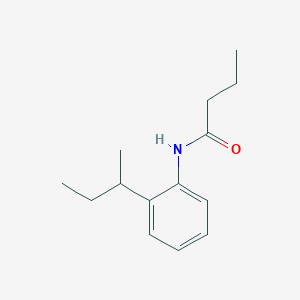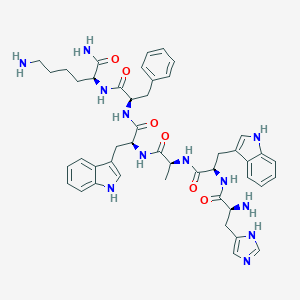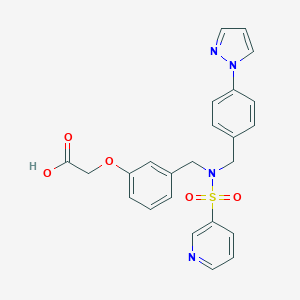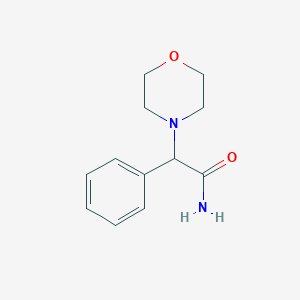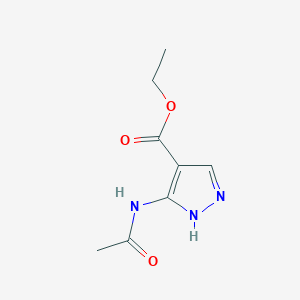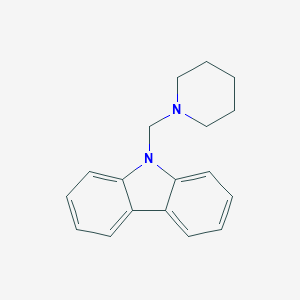
9-(Piperidinomethyl)-9h-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(Piperidinomethyl)-9h-carbazole (CAS# 94067-00-2) is a useful research chemical compound.
Applications De Recherche Scientifique
Medicinal Chemistry and Natural Products
9H-carbazole, a tricyclic aromatic molecule, has shown a wide range of biological activities upon modifications. These include antibacterial, antimalarial, anticancer, and anti-Alzheimer properties. Literature surveys have focused on its in vitro and in vivo activities, summarizing structure-activity relationships (SAR), mechanisms of action, and cytotoxicity/selectivity findings to guide the development of clinically useful agents from this template (Tsutsumi, Gündisch, & Sun, 2016).
Antimicrobial Activities
Research has utilized 9H-carbazole as a precursor for new heterocyclic derivatives with promising antimicrobial agents. The synthesized compounds from 9H-carbazole have been tested and evaluated for their antimicrobial properties, indicating potential in this area (Salih, Salimon, & Yousif, 2016).
Anticancer Research
Several derivatives of 9H-carbazole have demonstrated cytotoxic and anticancer activities. Studies investigating these derivatives against cancer cell lines have found significant inhibitory activity, highlighting their potential in cancer therapy (Caruso et al., 2012).
Bacterial Biotransformation
Research into the bacterial biotransformation of 9H-carbazole derivatives has provided insights into their pharmacological applications. This includes the analysis of the bacterial transformation of different derivatives, identifying primary oxidation products and other metabolites (Waldau et al., 2009).
Synthesis and Characterization
Various studies have focused on the synthesis and characterization of 9H-carbazole derivatives, exploring their biological activities. This includes the development of new methods for synthesizing these compounds, assessing their properties, and evaluating their potential applications in areas such as antimicrobial and anticancer research (Sharma, Kumar, & Pathak, 2014).
Application in Organic Electronics
9-(Pyridin-3-yl)-9H-carbazole derivatives have been synthesized for use in organic electronics, specifically in green phosphorescent organic light-emitting diodes (PHOLEDs). The studies on these derivatives have shown significant improvements in device performance and efficiency (Park & Lee, 2013).
Genotoxicity and Epigenotoxicity Studies
Carbazole compounds have been evaluated for their genotoxic and epigenetic effects on cancer cells. This includes testing their intrinsic DNA damage-inducing abilities and their effects on DNA methylation. Such studies are crucial in understanding their potential as anticancer agents (Luparello et al., 2021).
Propriétés
Numéro CAS |
94067-00-2 |
|---|---|
Nom du produit |
9-(Piperidinomethyl)-9h-carbazole |
Formule moléculaire |
C18H20N2 |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
9-(piperidin-1-ylmethyl)carbazole |
InChI |
InChI=1S/C18H20N2/c1-6-12-19(13-7-1)14-20-17-10-4-2-8-15(17)16-9-3-5-11-18(16)20/h2-5,8-11H,1,6-7,12-14H2 |
Clé InChI |
JEWQNMWVRJUYKL-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CN2C3=CC=CC=C3C4=CC=CC=C42 |
SMILES canonique |
C1CCN(CC1)CN2C3=CC=CC=C3C4=CC=CC=C42 |
Autres numéros CAS |
94067-00-2 |
Pureté |
95% |
Synonymes |
9-(piperidinomethyl)-9h-carbazole; 94067-00-2; 9-Piperidin-1-ylmethyl-9H-carbazole; 9-(piperidin-1-ylmethyl)-9H-carbazole |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(2-Furyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B515523.png)
![1-[(4-Ethoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B515532.png)
![2-{2-[1-(aminocarbothioyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoic acid](/img/structure/B515540.png)
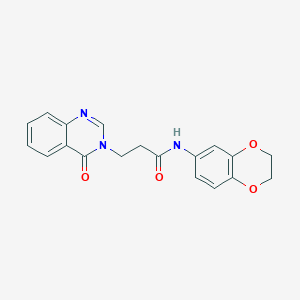
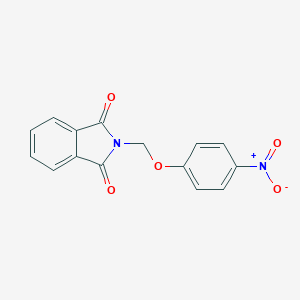
![N-[1-(hydroxymethyl)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B515549.png)
![3-{[(4-Bromo-3-propoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B515552.png)
![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B515553.png)
